3-Bromo-2,3-dihydrothiophene 1,1-dioxide
Overview
Description
3-Bromo-2,3-dihydrothiophene 1,1-dioxide: is an organic compound with the molecular formula C₄H₅BrO₂S and a molecular weight of 197.05 g/mol . This compound is characterized by the presence of a bromine atom attached to a dihydrothiophene ring, which is further oxidized to form a sulfone group. The compound is often used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,3-dihydrothiophene 1,1-dioxide typically involves the bromination of 2,3-dihydrothiophene 1,1-dioxide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can help achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,3-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The sulfone group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo further oxidation to form sulfoxides or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Formation of substituted thiophene derivatives.
Reduction: Formation of 3-bromo-2,3-dihydrothiophene.
Oxidation: Formation of sulfoxides or other oxidized thiophene derivatives.
Scientific Research Applications
3-Bromo-2,3-dihydrothiophene 1,1-dioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-2,3-dihydrothiophene 1,1-dioxide involves its interaction with various molecular targets and pathways. The bromine atom and the sulfone group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. Additionally, the sulfone group can participate in redox reactions, influencing the compound’s overall reactivity and stability .
Comparison with Similar Compounds
2,3-Dihydrothiophene 1,1-dioxide: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Chloro-2,3-dihydrothiophene 1,1-dioxide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
3-Iodo-2,3-dihydrothiophene 1,1-dioxide: Contains an iodine atom, which can influence its reactivity and use in organic synthesis.
Uniqueness: 3-Bromo-2,3-dihydrothiophene 1,1-dioxide is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions compared to its chloro and iodo counterparts. The sulfone group also contributes to its stability and versatility in various chemical reactions .
Properties
IUPAC Name |
3-bromo-2,3-dihydrothiophene 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2S/c5-4-1-2-8(6,7)3-4/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHNLUNDNLABJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80886046 | |
Record name | Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80886046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53336-42-8 | |
Record name | Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53336-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053336428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-2-sulfolene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80886046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-Bromo-2,3-dihydrothiophene 1,1-dioxide useful in organic synthesis?
A1: The presence of the bromine atom in this compound makes it a good candidate for nucleophilic substitution reactions []. This means various nucleophiles can potentially replace the bromine atom, leading to the synthesis of a diverse range of novel compounds with potentially interesting properties.
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